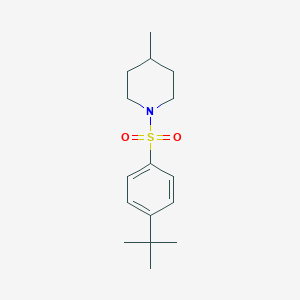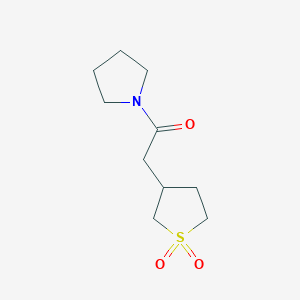![molecular formula C18H10N2O4 B241677 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as NPD, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This molecule has a unique structure that makes it a promising candidate for the development of new drugs and therapies.
作用機序
The mechanism of action of 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is not completely understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have several biochemical and physiological effects. Studies have suggested that it can inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. Additionally, 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to modulate the expression of several genes and proteins that are involved in cancer cell growth and proliferation.
実験室実験の利点と制限
One of the main advantages of using 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. Additionally, 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit low toxicity in normal cells, which is an important consideration for the development of new drugs. One of the limitations of using 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for research on 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of new drug formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione and to identify potential molecular targets for its anti-cancer activity. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione as a potential cancer therapy.
合成法
The synthesis of 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several different methods. One of the most common approaches is the reaction of 2-nitrobenzaldehyde with 2-aminobenzoic acid in the presence of a catalyst such as acetic anhydride. This reaction yields the intermediate 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, which can be further converted to 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione by nitration with nitric acid.
科学的研究の応用
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this molecule exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the development of new therapies for a variety of diseases.
特性
製品名 |
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione |
|---|---|
分子式 |
C18H10N2O4 |
分子量 |
318.3 g/mol |
IUPAC名 |
5-nitro-2-phenylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10N2O4/c21-17-14-8-4-5-11-9-13(20(23)24)10-15(16(11)14)18(22)19(17)12-6-2-1-3-7-12/h1-10H |
InChIキー |
YPHKEMZEYMQDDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)
![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)
![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)



![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)
![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)